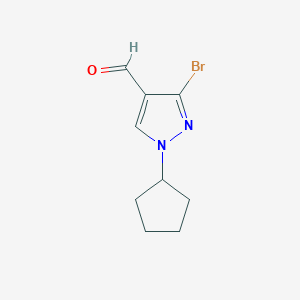

3-Bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde

Description

3-Bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde is a brominated pyrazole derivative featuring a cyclopentyl substituent at the N1 position and a formyl group at the C4 position. This compound is of interest in medicinal chemistry due to the pyrazole scaffold’s prevalence in bioactive molecules. While its exact biological activity remains under investigation, safety guidelines highlight its handling precautions, including avoidance of heat and ignition sources (P210) and proper storage to prevent exposure . Structural analogs of this compound often differ in substituent groups (e.g., aryl, alkyl, or halogen variations), which influence physicochemical properties and reactivity.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-cyclopentylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c10-9-7(6-13)5-12(11-9)8-3-1-2-4-8/h5-6,8H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQTPCGOHBFPLAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=C(C(=N2)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde typically involves the bromination of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction conditions often require controlled temperatures and may involve the use of a catalyst to enhance the reaction rate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

Substitution: Formation of 3-substituted pyrazole derivatives.

Oxidation: Formation of 3-bromo-1-cyclopentyl-1H-pyrazole-4-carboxylic acid.

Reduction: Formation of 3-bromo-1-cyclopentyl-1H-pyrazole-4-methanol.

Scientific Research Applications

Biological Activities

Research has indicated that 3-Bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde exhibits a range of biological activities:

- Anticancer Properties: Studies have shown that pyrazole derivatives, including this compound, can inhibit cancer cell proliferation. For instance, compounds derived from pyrazoles have been evaluated for their effects on various cancer cell lines, demonstrating significant anti-proliferative activity .

- Anti-inflammatory Effects: The compound has been investigated for its potential as a therapeutic agent in inflammatory diseases. In particular, it has shown promise in inhibiting pathways related to inflammation, which could be beneficial for conditions such as rheumatoid arthritis and ulcerative colitis .

Applications in Medicinal Chemistry

In the realm of medicinal chemistry, this compound serves as a scaffold for developing new pharmaceuticals. Its derivatives have been explored for:

- Enzyme Inhibition: The compound has been studied as a potential inhibitor of various enzymes involved in disease processes. For example, inhibition of protein arginine deiminase (PAD) has been linked to its structure, suggesting applications in treating cancers where PAD is overexpressed .

- Drug Development: The pyrazole framework is prevalent in drug design due to its ability to interact with biological targets effectively. The synthesis of novel derivatives based on this compound has led to compounds with enhanced efficacy against specific targets .

Agricultural Applications

Beyond medicinal chemistry, this compound also finds applications in agriculture:

- Fungicides: Research indicates that pyrazole derivatives can act as effective fungicides. The structure of this compound allows it to be formulated into various agricultural products aimed at controlling plant diseases .

Table 2: Synthesis Conditions

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| Cyclopentyl bromide + hydrazine | 85 | One-pot synthesis with good selectivity |

| Formylation under acidic conditions | 75 | Mild conditions used |

| Reaction with various electrophiles | 70 | High functional group tolerance |

Mechanism of Action

The mechanism of action of 3-Bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde is not well-documented. as a pyrazole derivative, it may interact with various biological targets, including enzymes and receptors. The bromine atom and aldehyde group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

2.1 Structural Differences and Implications

- Substituent Effects :

- The cyclopentyl group in the target compound introduces steric bulk compared to phenyl (e.g., 3-(4-Bromophenyl)-1-phenyl analog) or methyl groups (e.g., 4-Bromo-1,3-dimethyl). This may reduce solubility but enhance binding specificity in hydrophobic pockets .

- Halogen Position : Bromine at C3 (target) vs. C4 (4-Bromo-1-phenyl-pyrazol-3-ol) alters electronic effects. Bromine at C3 may enhance electrophilic reactivity at the aldehyde group (C4), facilitating nucleophilic additions .

- Aldehyde vs. Other Functional Groups : The C4 aldehyde in the target compound contrasts with hydroxyl (e.g., 4-Bromo-1-phenyl-pyrazol-3-ol) or ester groups (e.g., Methyl 4-bromo-1-methyl-pyrazole-3-carboxylate). Aldehydes are reactive in condensation reactions, enabling applications in heterocyclic synthesis .

Biological Activity

3-Bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique substitution pattern that influences its chemical properties and biological interactions. This article reviews the biological activity of this compound, including its antimicrobial and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a bromine atom at the 3-position, a cyclopentyl group at the 1-position, and an aldehyde functional group at the 4-position of the pyrazole ring. This specific arrangement contributes to its distinct reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily focusing on antimicrobial and anticancer properties.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored in various studies. For example, compounds structurally related to this compound have demonstrated significant antiproliferative effects against cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| PS9 (related pyrazole) | MCF-7 (breast cancer) | <10 |

| PS9 (related pyrazole) | HepG2 (liver cancer) | <20 |

These results indicate that modifications in the pyrazole structure can lead to varying degrees of anticancer activity, suggesting a promising avenue for further research .

The mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors due to its functional groups:

- Bromine Atom : May enhance binding affinity through halogen bonding.

- Aldehyde Group : Can participate in hydrogen bonding with biological targets.

These interactions could modulate enzyme activity or receptor signaling pathways, contributing to both antimicrobial and anticancer effects .

Case Studies

Recent research has highlighted the synthesis and evaluation of various pyrazole derivatives, including those related to this compound:

- Synthesis and Evaluation : A study synthesized several pyrazole carbaldehydes and assessed their anti-inflammatory and antimicrobial properties using in vivo models. The results indicated notable reductions in inflammation and bacterial growth inhibition .

- Anticancer Screening : Another investigation focused on the anticancer activity of isatin-pyrazole hybrids, revealing that modifications to the pyrazole scaffold could significantly enhance cytotoxicity against cancer cells .

Q & A

Q. What are the standard synthetic routes for 3-Bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves bromination and formylation steps. For example, bromination of the pyrazole core can be achieved using N-bromosuccinimide (NBS) in anhydrous conditions , while formylation may employ the Vilsmeier-Haack reaction (POCl₃ and DMF) to introduce the aldehyde group . Optimization includes controlling temperature (e.g., 0–5°C for bromination to prevent side reactions) and solvent selection (e.g., DCM for bromination, DMF for formylation). Yield improvements often require iterative adjustments to stoichiometry and reaction time .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and cyclopentyl/aldehyde functionality .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and bromine isotope patterns .

- X-ray Crystallography : Single-crystal diffraction to resolve structural ambiguities, such as the orientation of the cyclopentyl group. Refinement using SHELXL (via SHELX suite) ensures accurate bond-length and angle measurements .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray studies (e.g., data collected at 298 K with Mo-Kα radiation) provide precise molecular geometry. SHELXL refines structures using least-squares minimization, addressing issues like thermal motion or disorder in the cyclopentyl ring. For example, a low R-factor (<0.05) and high data-to-parameter ratio (>15:1) ensure reliability . Validation tools in PLATON or Olex2 can detect missed symmetry or twinning .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies targeting this compound’s bioactivity?

- Methodological Answer :

- Substituent Variation : Replace the bromine atom with other halogens (e.g., Cl, I) or functional groups (e.g., -CF₃) to assess electronic effects on bioactivity .

- Biological Assays : Test derivatives against enzyme targets (e.g., kinases) using in vitro inhibition assays. For antimicrobial studies, employ MIC (minimum inhibitory concentration) protocols .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins, guided by crystallographic data .

Q. How should researchers address contradictions in synthetic yields or bioactivity data across studies?

- Methodological Answer :

- Reproducibility Checks : Replicate reactions under reported conditions while monitoring variables like moisture levels (critical for bromination) .

- Data Validation : Cross-validate crystallographic results with DFT calculations (e.g., Gaussian09) to confirm bond-length consistency .

- Bioactivity Discrepancies : Control for assay conditions (e.g., cell line viability, solvent effects) and use standardized positive controls (e.g., doxorubicin for cytotoxicity assays) .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.